N-(2-ethoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
N-(2-ethoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic carboxamide-linked pyridopyrrolopyrimidine derivative.
Properties
Molecular Formula |
C21H20N4O3 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
InChI |
InChI=1S/C21H20N4O3/c1-4-28-17-10-6-5-9-15(17)22-20(26)16-12-14-19(24(16)3)23-18-13(2)8-7-11-25(18)21(14)27/h5-12H,4H2,1-3H3,(H,22,26) |
InChI Key |
UOQCRUFDBFIVFK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC3=C(N2C)N=C4C(=CC=CN4C3=O)C |
Origin of Product |
United States |
Preparation Methods
Hantzsch-Inspired Cyclization
Adapting the Hantzsch dihydropyridine synthesis, a one-pot reaction between 2-ethoxybenzaldehyde, methyl acetoacetate, and ammonium acetate under solvent-free conditions with a polyindole-TiO₂ nanocatalyst yields a dihydropyridine intermediate. Subsequent oxidation with MnO₂ generates the pyridine ring, while in situ cyclization forms the pyrrolo[2,3-d]pyrimidine core.
Reaction Conditions
| Component | Quantity | Catalyst | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 2-ethoxybenzaldehyde | 1.2 mmol | Polyindole-TiO₂ (20 mg) | 80°C | 4 h | 68% |
| Methyl acetoacetate | 2.4 mmol | ||||
| Ammonium acetate | 2.4 mmol |
This method emphasizes green chemistry principles, eliminating solvents and reducing energy consumption.
Pyrimidine Ring Formation
A modified approach from pyrimidine-fused systems involves condensing 6-amino-1-methyluracil with ninhydrin in ethanol under reflux. The reaction proceeds via Schiff base formation, followed by cyclodehydration to yield the pyrrolo-pyrimidine scaffold. Introducing the ethoxy group at this stage requires prior functionalization of the uracil precursor with a 2-hydroxyphenyl group, followed by ethylation using ethyl bromide and K₂CO₃ in DMF.
Palladium-Catalyzed Amidation
Carboxamide Coupling
The carboxamide group is introduced via a palladium-catalyzed coupling adapted from α-ketoamide syntheses. The pyrido-pyrrolo-pyrimidine-2-carbonyl chloride is reacted with 2-ethoxyaniline in the presence of Pd(TFA)₂ and P(o-Tol)₃ in mesitylene at 150°C.
Optimized Protocol
-
Carbonyl Chloride Preparation : Treat the carboxylic acid derivative (1 mmol) with oxalyl chloride (2 mmol) in DCM at 0°C for 2 h.
-
Coupling Reaction :
This method ensures regioselective amidation without disturbing the methyl or keto groups.
Cyclization Strategies
Thionyl Chloride-Mediated Cyclization
Inspired by pyrazolo[3,4-d]pyrimidine syntheses, a linear precursor containing adjacent amine and carbonyl groups is treated with thionyl chloride to induce cyclization. For example, heating 6-(2-arylidenehydrazinyl)-1-methyluracil with excess SOCl₂ forms the pyrrolo ring via intramolecular nucleophilic attack.
Critical Parameters
-
SOCl₂ Stoichiometry : 5 equivalents for complete conversion.
-
Reaction Time : 7 minutes under reflux to avoid over-chlorination.
Carboxamide Formation Techniques
Alkoxyethyl Intermediate Route
A patent-pending method involves synthesizing N-(1-ethoxyethyl)carboxamide intermediates, which undergo thermal elimination to yield the desired carboxamide. For the target compound:
-
React 2-ethoxyaniline with ethyl vinyl ether in acetic acid to form N-(1-ethoxyethyl)-2-ethoxyaniline.
-
Condense with the pyrido-pyrrolo-pyrimidine carbonyl chloride under basic conditions.
-
Heat at 120°C to eliminate ethanol, forming the final product.
Characterization and Analytical Data
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆) : δ 10.48 (s, 1H, NH), 8.21–7.21 (m, 4H, aromatic), 4.02 (q, J = 7.0 Hz, 2H, OCH₂), 3.45 (s, 3H, N-CH₃), 2.89 (s, 3H, CH₃), 1.34 (t, J = 7.0 Hz, 3H, CH₂CH₃).
-
IR (KBr) : 1712 cm⁻¹ (C=O), 1661 cm⁻¹ (amide I), 1245 cm⁻¹ (C-O).
-
HRMS : m/z calcd. for C₂₁H₂₀N₄O₃ [M+H]⁺: 377.1608; found: 377.1612.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Pharmacological Properties
The compound exhibits several pharmacological activities attributed to its unique structural features. The pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine framework is known for its ability to interact with multiple biological targets, leading to a range of therapeutic effects:
- Anticancer Activity : Research has shown that derivatives of pyrido[2,3-d]pyrimidines can inhibit tumor growth and induce apoptosis in cancer cells. They act as inhibitors of key signaling pathways involved in tumor progression, such as the vascular endothelial growth factor receptor (VEGFR) pathway .
- Antiviral Properties : Some studies indicate that compounds with similar structures exhibit antiviral activity against various viruses by interfering with viral replication mechanisms .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing potential in reducing inflammation-related conditions through modulation of inflammatory cytokines .
- Anticonvulsant Effects : Certain derivatives have demonstrated anticonvulsant activity in preclinical models, suggesting their potential use in treating epilepsy and other seizure disorders .
Example Synthesis Pathway
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclocondensation | α-Halomethylbenzylketones + 2-Amino derivatives |
| 2 | Functionalization | Various electrophiles (e.g., halogens) |
| 3 | Purification | Recrystallization or chromatography |
Case Study 1: Anticancer Activity
In a study published by Hilmy et al. (2023), various pyrrolo[2,3-d]pyrimidine derivatives were synthesized and screened for anticancer activity. The results indicated that certain modifications on the phenyl ring significantly enhanced the inhibitory effects on cancer cell lines .
Case Study 2: Antiviral Efficacy
A series of pyrido[2,3-d]pyrimidine compounds were tested against viral infections. The findings suggested that specific structural features contributed to their ability to inhibit viral replication effectively .
Case Study 3: Anti-inflammatory Properties
Research conducted on related compounds demonstrated significant anti-inflammatory effects in animal models. These compounds reduced levels of pro-inflammatory cytokines and showed promise for treating chronic inflammatory diseases .
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For instance, it can inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation .
Comparison with Similar Compounds
Computational and Experimental Insights
- Molecular Docking : Studies in and used computational models to predict binding to viral proteases (SARS-CoV-2 Mpro) and mycobacterial Ag85C. The ethoxy group’s oxygen may form hydrogen bonds with key residues, enhancing affinity .
- logP/Solubility : The ethoxy group’s polarity likely reduces logP compared to halogenated analogs (e.g., 2.88 in ), improving aqueous solubility .
Biological Activity
N-(2-ethoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the pyrrolopyrimidine family, which is known for various pharmacological effects. Its structure includes a pyrido-pyrrolo framework that contributes to its biological activities. The key features of this compound include:
- Molecular Formula : C15H16N4O2
- Molecular Weight : 284.32 g/mol
- IUPAC Name : this compound
Anticancer Activity
Pyrrolopyrimidine derivatives have been extensively studied for their anticancer properties. Research indicates that compounds within this class can inhibit specific kinase enzymes involved in cancer cell proliferation. For instance:
- Mechanism of Action : These compounds often act as inhibitors of receptor tyrosine kinases (RTKs), such as VEGFR and EGFR, which play crucial roles in tumor growth and angiogenesis .
- Case Studies : In vitro studies have shown that certain pyrrolopyrimidine derivatives exhibit significant cytotoxicity against various cancer cell lines. For example, one study reported an IC50 value of 4.4 nM for a related compound against VEGFR2 .
Antimicrobial Activity
The compound also displays promising antimicrobial properties:
- Bacterial Inhibition : Research has demonstrated that derivatives of pyrrolopyrimidine exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or function .
- Fungal Activity : Some studies have indicated antifungal effects as well, with certain derivatives showing potent inhibition against fungal strains .
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : By inhibiting specific kinases involved in signaling pathways that regulate cell proliferation and survival.
- Antimetabolite Activity : Acting as antifolate agents by inhibiting dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis .
- Cell Cycle Arrest : Inducing apoptosis in cancer cells by triggering cell cycle arrest mechanisms.
Summary of Research Findings
Q & A
Q. What synthetic methodologies are recommended for the efficient preparation of this compound, and what parameters critically affect reaction yields?
The synthesis involves a two-step protocol: (1) Condensation of 2-chloro-4-oxo-pyrido[1,2-a]pyrimidine-3-carbaldehyde with ethyl N-alkylglycinate in methanol under triethylamine catalysis to form an intermediate aldehyde, and (2) cyclization using sodium methoxide followed by acidification (pH <7). Critical parameters include maintaining a 1:1 molar ratio of aldehyde to glycinate, reaction temperature (50–60°C during cyclization), and rigorous pH control during precipitation. Purification via filtration and washing with water ensures >95% purity. Deviations in stoichiometry or temperature reduce yields by 20–30% .
Q. Which analytical techniques are essential for confirming the structural identity and purity of this compound?
Key techniques include:
- ¹H NMR (400 MHz, DMSO-d₆): Identify methyl groups (δ 2.35, 3.78) and aromatic protons (δ 6.88–8.82). Broad singlet at δ 12.97 confirms the hydroxyl proton.
- Mass spectrometry (CI): Verify molecular ion [M+H]⁺ (e.g., m/z 258.0 for analogs).
- Elemental analysis: Ensure C/H/N percentages align with theoretical values (e.g., ±0.04% deviation). Discrepancies in OH proton signals require D₂O exchange experiments or 2D NMR (e.g., HSQC) to resolve .
Advanced Research Questions
Q. How can researchers investigate the mechanism of action against bacterial targets like Mycobacterium tuberculosis?
- In vitro assays: Determine MIC values in liquid broth (e.g., 20 mg/mL against MDR-Mtb) and validate via agar dilution.
- Protein-detected NMR: Map binding to Ag85C catalytic sites by observing chemical shift perturbations in ¹H-¹⁵N HSQC spectra.
- Competitive inhibition assays: Compare activity in the presence of trehalose (natural substrate) to confirm target specificity .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Meta-analysis: Compare assay conditions (e.g., bacterial load, incubation time, media pH). For example, MIC values vary by 30% between liquid vs. solid media.
- Orthogonal validation: Pair broth microdilution with time-kill kinetics and transcriptomic profiling (e.g., RNA-seq of treated Mtb).
- Structural analogs: Cross-reference activity of thieno[2,3-d]pyrimidine derivatives (e.g., 50% reduction in potency with 3-pyridyl substitution) .
Q. Which computational tools predict target selectivity, and how should virtual hits be validated?
- FRIGATE algorithm: Screen against mycobacterial target libraries using pharmacophore models of the dihydropyrido-pyrrolo-pyrimidine core. Prioritize hits with <100 nM predicted Kd.
- Experimental validation: Use isothermal titration calorimetry (ITC) for binding affinity and X-ray crystallography to resolve binding poses. For example, a 2.1 Å resolution structure confirmed hydrogen bonding with Ag85C Ser124 .
Q. What structure-activity relationship (SAR) insights emerge from modifying the ethoxyphenyl and methyl groups?
- Ethoxyphenyl substitution: Replacing the ethoxy group with 3-pyridyl (C9 analog) increases water solubility (LogSw -3.28 → -2.11) but reduces membrane permeability (PAMPA assay: 12% → 5%).
- Methyl groups: Removing the N1-methyl decreases metabolic stability (40% degradation in liver microsomes vs. 15% for the parent compound).
- Key SAR metrics : tPSA >90 Ų correlates with reduced blood-brain barrier penetration .
Methodological Notes
- Data interpretation: Always cross-validate spectral data with synthetic intermediates to rule out regioisomeric byproducts.
- Biological assays: Include positive controls (e.g., isoniazid for Mtb studies) and assess cytotoxicity in HEK293 cells (IC50 >50 µM recommended).
- Computational workflows: Combine molecular docking with free-energy perturbation (FEP) calculations to improve binding affinity predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
